Journal Name:Nano Express
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Nano Express ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.memsci.2023.121901
The use of acidic nitrite as diazotization reagent has been adopted previously for performance improvement of finished polyamide-based reverse osmosis membrane through post-treatment under a low temperature. However, the mechanism of diazotization reagent treatment on the membrane intrinsic permeability coefficients for both solvent and solute is still not clear and low-temperature treatment is energy intensive. This work focused on the mechanism and the efficient regulation of perm-selectivity by surface treatment of polyamide-based reverse osmosis membrane with diazotization reagent under room temperature. Polyamide based membranes were treated with diazotization reagent under temperatures between 5.0 and 25.0 °C. Membrane physico-chemical property was characterized via instrumental analysis and membrane intrinsic permeation coefficient was evaluated via cross-flow permeation test. It was found that the diazotization reagent treatments under 5.0, 15.0 and 25.0 °C could effectively enhance membrane intrinsic permeability coefficient for water (A) by 14.1, 17.7 and 21.7%, lower membrane intrinsic permeability coefficient for NaCl (B) by 60.1, 50.0 and 40.3%, and improve membrane perm-selectivity (A/B) from 5.55 bar-1 to 15.76, 13.00 and 11.31 bar-1, respectively. Mechanism exploration revealed that both the diazotization reaction occurred with end amino groups and the N-nitrosylation reaction occurred with amide bonds had a great influence on the membrane performance. Diazotization reagent treatment under different pH demonstrated that the perm-selectivity of polyamide-based membrane could be finely regulated by controlling an optimized pH of diazotization reagent at 1.5. The performance regulation efficiency of diazotization reagent treatment was also found to be related with the initial performance of the treated membrane. Under the same condition, salt rejections of 96.5% and 98.0% could be improved up to 98.3% and 98.8%, respectively. This work not only explains the mechanism of diazotization reagent treatment on regulation of membrane perm-selectivity, but also provides a room-temperature modification method suitable for performance enhancement of newly produced membrane and performance restoration of used membrane.
Nano Express ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.memsci.2023.121909
Reynolds number (Re) has been previously related to several scaling mitigation and crystallisation strategies that offer distinct hypotheses for how Re may regulate the kinetics of nucleation and crystal growth in membrane crystallisation. Such ambiguity has arisen from the present inability to discretely characterise induction time in membrane systems. This study therefore introduces techniques for the detection of induction time, with measurements used to develop a modified power-law relation between nucleation rate and supersaturation to establish how Re can be used to adjust nucleation kinetics. Increasing Re enhanced mass and heat transfer processes which raised permeate flux. The interfacial supersaturation set by the increase in flux, also modified the supersaturation rate at induction for crystals formed in the bulk solution, providing the first direct evidence that it is the supersaturation level set within the boundary layer which controls primary nucleation in the bulk solution. Bulk nucleation rate can therefore be adjusted in proportion to Re. While the extent of scaling was also determined by the interfacial supersaturation set by Re, its formation was shown to be more dependent on the interfacial diffusion coefficient which regulates solute backtransport and the activation energy for nucleation. Through this work we suggest that the nucleation mechanisms underlying scale formation and bulk crystallisation are distinct. The regulation of nucleation rate in the bulk solution by Re is described analytically through classical nucleation theory, while scaling can be mitigated through operation below a critical threshold supersaturation value that determines the rate and type of scaling that prevails. These seemingly distinct strategies can be combined through modifications to T and dT with Re to suppress scaling and offer refined control over the kinetics of nucleation and crystal growth.
Nano Express ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.memsci.2023.121922
Developing the membrane with splendid anti-fouling ability is urgently desired for the separation of high-viscosity crude oils emulsions. Herein, a novel GO-based membrane with anti-crude oil fouling and persulfate activation self-cleaning properties was fabricated by introducing g-C3N4/NH2-MIL-88B(Fe) (g-C3N4/NMB) heterojunction into graphene oxide (GO) sheets via a sample self-assembling process. Combing with micro-nano structures and hydrophilic properties of g-C3N4/NMB heterojunction, GO@g-C3N4/NMB membrane exhibited resplendently selective wettability and anti-crude oil adhesion performance. Based on this, the resultant membrane effectively realized the separation to different low-viscosity oily wastewaters (all rejections >98%). Facing high-viscidity crude oil emulsions, the permeate flux could reach 1611 ± 63 L m-2 h-1 bar-1 with 99.21% of reject rate, which increased almost 80 times than GO membranes. Moreover, profiting from the distinguished photocatalytic activity of g-C3N4/NMB and electron transport capacity of GO nanosheet, the catalytic degradation rate of GO@g-C3N4/NMB membrane was enhanced over 5 times compared to GO membrane under visible light radiation, reaching 0.1513 min-1 for MB under 0.6 mM peroxydisulfate (PDS). Hence, GO@g-C3N4/NMB membrane could reveal continuous purification of organic wastewater through the synergistic effect of filtration and photocatalysis. Similarly, the crude oil-fouled membrane also accomplished regeneration after 30 min of light irradiation and the Rir of GO@g-C3N4/NMB-3 membrane decreased to only 3.7% by persulfate activation self-cleaning strategy. Therefore, this work provided a beneficial avenue for developing sustainable, renewable separation membranes of crude oil emulsions.
Nano Express ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.memsci.2023.121953
In the present work, direct ink writing (DIW) technology was utilized to fabricate geopolymer-based anisotropic membranes from metakaolin precursors. For evaluation of filtration performance in water treatment, the 3D-printed membranes were characterized, tested systematically, compared with a molded membrane and benchmarked against other geopolymer and ceramic membranes reported in the literature. With a novel approach, geopolymer-yttria stabilized zirconia (YSZ) ultrafiltration (UF) membrane with configuration of relatively dense rejection layer and gradient macroporous support was obtained via a one-step process of alkaline activation, DIW and curing, starting from a computer aided design (CAD) figure of an isotropic solid plate. The achievement of such structure resulted from the printing procedure leveraging both rheological properties of geopolymer ink and printing principle of DIW. The printed membrane displayed very high permeances (1453 L/(m2hbar) for pure water and 1311 L/(m2hbar) for suspension of 80-nm alumina particles), high rejection efficiency (98.4% for suspension of 80-nm alumina particles) and good chemical stability in alkaline solution. The present work provided the first-time report on additive manufacturing of geopolymer-based asymmetric UF membranes with superb performance for water treatment.
Nano Express ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.memsci.2023.121927
The transfer of oxygen is limited at the gas/liquid interface by the low solubility of oxygen in water. Fine bubble diffusers have a standard oxygen transfer efficiency (SOTE) lower than 30% in a full-scale system. Porous membranes can be employed as diffusor to improve the efficiencies taking the advantage of the high exchange interfacial area and the low volume of equipment. The aim of this work is to study the feasibility of membrane systems for aeration in a full-scale system. Several membrane modules were prepared using hollow fibers hydrophobic membranes and compared with the traditional disk diffusor currently employed in wastewater treatment. The mass transfer coefficient (KLa) and SOTE were assessed by carrying out the aeration tests in both lab-scale and full-scale systems exploring different operating parameters such as system flow rate, the geometry of the module and the surface of the device. The advantage and disadvantages of employing membranes in the aeration process were highlighted. The membrane unit showed better overall mass transfer efficiency increasing from 28% at the lab-scale to 34% in the full-scale system. Unlike the conventional disk diffusers, it has been found that the membrane aerator can operate with significantly lower air flow rates, which leads to a doubling of the efficiency. Moreover, the membrane surface generating the bubbles can be easily increased while maintaining the same module footprint, which in turn allowing a further increase of efficiency from 9% to 24%. However, important phenomena of scaling were observed on the membrane surface.
Nano Express ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.memsci.2023.121920
Coupling-type sulfonated poly(phenylquinoxaline) (c-SPPQ) bearing both side chain and main chain sulfonic acid groups were synthesized through the post-sulfonation process. The proton exchange membranes prepared with c-SPPQ showed good performance, such as low methanol permeability, high methanol tolerance and good mechanical properties due to the acid-base interaction between the sulfonic acid and phenylquinoxaline groups. The dimensional change of c-SPPQ-3 in the length direction was 33% at 30 °C in 45 wt% methanol solution, demonstrating the stability of membrane electrode assembly against shearing force. In contrast, NR212experienced significant swelling. The methanol flux of c-SPPQ-3 was 45 mg cm−2 h−1 for at 30 °C with a methonal concentration of 10 wt%. This was almost 10 times lower than that of NR212. With a 20 wt% methanol feed concentration at 75 °C, the maximum power density of c-SPPQ-3 was 88 mW cm−2, 1.8 times higher than that for NR212 (48 mW cm−2). This was attributed to the reasonably high proton conductivity and low methanol permeability of c-SPPQ-3. When the methanol feed concentration was further increased to 50 wt%, the maximum power density of c-SPPQ-3 slightly decreased to 60 mW cm−2, while that of NR212 was negligible. With such superior performance, c-SPPQ shows excellent promise for meeting the requirements of direct methanol fuel cells.
Nano Express ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.memsci.2023.121926
Membrane fouling and draw solution recycle are two important challenges faced by forward osmosis (FO) process in treating wastewater. In this study, we innovatively designed a corrugated TFC FO membrane(#FO-C) by conducting interfacial polymerization (IP) on a commercial corrugated polyvinylidene fluoride (PVDF) substrate and utilized fertilizer as the draw solution to treat emulsified oily wastewater for mitigating membrane fouling and recovering draw solution simultaneously. The corrugated-pattern membrane, #FO-C, had a similar separation performance compared with conventional flat TFC membrane (#FO-F), demonstrating that the corrugated pattern makes a little difference on IP process. Inspiringly, compared with #FO-F, #FO-C tested at parallel and vertical modes exhibited lower decrease of water flux in oily wastewater treatment when used 1 M (NH4)2SO4 (SOA) and three different types of oily wastewater (prepared by neutral and negatively/positively charged surfactants) as draw and feed solutions, respectively. In addition, the declined permeability of #FO-C could easily recover with performing surfactant cleaning and osmosis backwashing, which that of #FO-F only recovered partially. The result of computational fluid dynamics (CFD) simulation illustrated that the corrugated pattern of #FO-C would bring about vortex and higher shear stresses, which effectively alleviate the foulant deposition of on the membrane surface. Moreover, the diluted fertilizer draw solution was utilized to irrigate the plants directly and presented a promising result, readily achieving the recovering of draw solution. This work provides a promising strategy for meeting the challenges in FO process, having an important reference value.
Nano Express ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.memsci.2023.121930
Zirconium nitride (ZrN) is explored as a hydrogen permeable, intermetallic diffusion barrier for stable, high temperature operation of composite palladium-vanadium membranes for hydrogen purification. ZrN was deposited by reactive sputtering, and the properties and performance of films deposited in the metallic and compound mode were compared. Screening experiments using Pd-based sandwich structures showed that ZrN does not significantly impede H permeation until its thickness is increased above 40 nm. Stable hydrogen permeabilities up to >6 × 10−8 mol H2 m−1 s−1 Pa−0.5 were obtained in Pd|ZrN|V|ZrN|Pd composite membranes at operating temperatures of T = 400–450 °C, with superior performance obtained from ZrN deposited in the metallic mode. Long term stability (>200 h) was obtained and the structural integrity post-testing was confirmed by XRD and TEM imaging. Compositional profiling showed that oxygen originating in the V foil segregates to the ZrN–V interface but does not impede flux, and the transient behavior observed is attributed to this. Zirconium nitride decomposes at T > 450 °C, leading to rapid Pd–V interdiffusion and loss of permeability. However, with perfect selectivity and permeabilities up to 4X greater than Pd, these membranes are a promising cost effective alternative for hydrogen purification operations at 350–450 °C.
Nano Express ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.memsci.2023.121946
Quaternary ammonium-functionalized anion exchange membranes (AEMs) have important potential application value in water electrolysis. In order to further improve the ionic conductivity and stability of AEMs, a series of crosslinked AEMs based on poly (aryl ether sulfone)s (Co-PAES-QA-x-m, “x” represents the functionalized polymer segment, “m” represents the crosslinking ratio) are prepared by introducing dense quaternary ammonium cations on the side chains via Menshutkin reaction. Their polymer structures are characterized by hydrogen nuclear magnetic resonance (1H NMR) and Fourier transform infrared spectroscopy FT-IR, and the microscopic phase separation structure of the obtained membranes is observed by atomic force microscope AFM. The ion exchange capacity (IEC) of Co-PAES-QA-x-m (x = 25%, m = 40%–100%) is between 2.03–2.48 mmol g−1, and their water uptake (WU), swelling ratio (SR) and ionic conductivity are in the range of 26.9–56.7%, 6.3–12.9% and 53.43–119.43 mS cm−1 at 80 °C, respectively. The test of chemical stability show that the ionic conductivity retention ratio of these AEMs reaches 84.7% after soaking in 2 mol L−1 NaOH solution for 480 h at 80 °C. The water electrolyzer assembled with representative Co-PAES-QA-25-60 reaches 1646.7 mA cm−2 in 2 mol L−1 NaOH solution at 2.0 V and 80 °C, and the durability test shows that its voltage only rises by 5% after 480 h at the current density of 500 mA cm−2. This work is expected to provide an effective modification method for high-performance AEMs which are used in water electrolyzer.
Nano Express ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.memsci.2023.121913
A new amine-functionalized UiO-66/organosilica mixed-matrix membrane was fabricated and explored for pervaporation (PV) water desalination. The incorporation of amine-functionalized UiO-66 (UiO-66-NH2) into the BTESE-derived organosilica networks endowed the membrane with enhanced hydrophilicity and dense network structure, leading to an improvement in water flux and NaCl rejection. The UiO-66-NH2/BTESE mixed-matrix membrane was proved to be highly effective for desalination of saline water in concentrations from 1 to 13 wt% of dissolved NaCl. Moreover, the membrane exhibited superior structural stability under a continuous PV desalination operation up to 100 h, delivering water permeance of >3.1 × 10−6 mol m−2 s−1 Pa−1 combined with NaCl rejection of >99.9%. The high water permeance was mainly ascribed to the specific pore structure and the preferential interactions between pore channels and water molecules, and the excellent salt rejection was primarily based on the sieving effect. The proposed UiO-66-NH2/BTESE mixed-matrix membranes show great prospects as an alternative for concentrated brine desalination.
Supplementary Information
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